molecular formula C6H13NO3 B12905258 Methyl {[(propan-2-yl)oxy]methyl}carbamate CAS No. 94724-79-5

Methyl {[(propan-2-yl)oxy]methyl}carbamate

Cat. No.: B12905258
CAS No.: 94724-79-5
M. Wt: 147.17 g/mol
InChI Key: WMKPRZHDFXGJRA-UHFFFAOYSA-N
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Description

Methyl (isopropoxymethyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. Methyl (isopropoxymethyl)carbamate is known for its applications as a pesticide and in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl (isopropoxymethyl)carbamate typically involves large-scale carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (isopropoxymethyl)carbamate can undergo oxidation reactions, often leading to the formation of corresponding carbamate oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the isopropoxymethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carbamate oxides.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates with different functional groups.

Mechanism of Action

Methyl (isopropoxymethyl)carbamate exerts its effects primarily through the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the nervous system of pests .

Comparison with Similar Compounds

Uniqueness: Methyl (isopropoxymethyl)carbamate is unique due to its specific isopropoxymethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This makes it particularly useful in certain synthetic applications and as a pesticide with specific target profiles .

Properties

CAS No.

94724-79-5

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl N-(propan-2-yloxymethyl)carbamate

InChI

InChI=1S/C6H13NO3/c1-5(2)10-4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8)

InChI Key

WMKPRZHDFXGJRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCNC(=O)OC

Origin of Product

United States

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